molecular formula C24H28O12 B140206 Specioside CAS No. 72514-90-0

Specioside

Cat. No.: B140206
CAS No.: 72514-90-0
M. Wt: 508.5 g/mol
InChI Key: SKNVKBJSSSJNCI-UIBFFPKISA-N
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Scientific Research Applications

Specioside has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

Specioside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit nucleotidase activity, which is crucial in the purinergic signaling pathway . This interaction helps modulate inflammatory responses and oxidative stress. Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of purinergic components such as the P2X7 receptor, CD39, and CD73, which play roles in inflammation and immune responses . Furthermore, this compound has been shown to restore neutrophil numbers and mediate oxidative and inflammatory effects in cells exposed to snake venom .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. This compound’s inhibition of nucleotidase activity is a key mechanism by which it modulates purinergic signaling and inflammatory responses . Additionally, this compound’s antioxidant activity involves scavenging free radicals and reducing oxidative stress, thereby protecting cells from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and maintains its biological activity over extended periods In vitro and in vivo studies have demonstrated that this compound can sustain its anti-inflammatory and antioxidant activities over time, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant activities without adverse effects . At higher doses, this compound may exhibit toxic effects, including cytotoxicity and potential organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the iridoid biosynthetic pathway, which involves enzymes such as catalpol and p-coumaroyl transferase . These interactions influence metabolic flux and metabolite levels, contributing to this compound’s biological activities. Additionally, this compound’s metabolism may produce bioactive metabolites that further enhance its pharmacological properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to interact with transporters involved in the purinergic signaling pathway, facilitating its cellular uptake and distribution . This compound’s localization and accumulation within cells are crucial for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . Its targeting signals and post-translational modifications direct it to specific organelles, where it can interact with its target biomolecules and exert its effects. Understanding this compound’s subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Chemical Reactions Analysis

Types of Reactions: Specioside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

    Substitution: Substitution reactions can occur at the hydroxyl groups of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products: The major products formed from these reactions include non-glycosylated this compound, coumaric acid, and various hydroxylated, methylated, and hydrogenated derivatives .

Properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O12/c25-9-14-17(29)18(30)19(31)23(33-14)35-22-16-13(7-8-32-22)20(21-24(16,10-26)36-21)34-15(28)6-3-11-1-4-12(27)5-2-11/h1-8,13-14,16-23,25-27,29-31H,9-10H2/b6-3+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNVKBJSSSJNCI-UIBFFPKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318410
Record name Specioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72514-90-0
Record name Specioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72514-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Specioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072514900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Specioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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